N-Acetyl-D-Norvaline
Overview
Description
N-Acetyl-D-Norvaline: is a derivative of the amino acid norvaline. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. The compound has the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is often used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method for synthesizing N-Acetyl-D-Norvaline involves the acylation of D-Norvaline with acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst.
Enzymatic Synthesis: Another method involves the use of enzymes to catalyze the acetylation of D-Norvaline.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the methods mentioned above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Acetyl-D-Norvaline can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-Acetyl-D-Norvaline is used in peptide synthesis as a building block for creating peptides and proteins with specific properties. It is also used in the study of enzyme mechanisms and protein interactions .
Biology: In biological research, this compound is used to study the role of non-proteinogenic amino acids in cellular processes. It is also used in the development of novel antibiotics and other bioactive compounds .
Medicine: It is being studied for its ability to modulate enzyme activity and protein function .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds .
Mechanism of Action
N-Acetyl-D-Norvaline exerts its effects by interacting with specific enzymes and proteins in the body. It can act as an inhibitor or activator of enzymes, depending on the context. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved are still being studied, but it is known to affect pathways related to amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
N-Acetyl-L-Norvaline: Similar in structure but with a different stereochemistry. It has different biological activities and applications.
N-Acetyl-L-Leucine: Another acetylated amino acid with different properties and uses.
N-Acetyl-D-Glucosamine: A derivative of glucose with different applications in biology and medicine.
Uniqueness: N-Acetyl-D-Norvaline is unique due to its specific stereochemistry, which gives it distinct properties and biological activities compared to its L-isomer and other acetylated amino acids.
Properties
IUPAC Name |
(2R)-2-acetamidopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFPUSAWVWWDG-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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